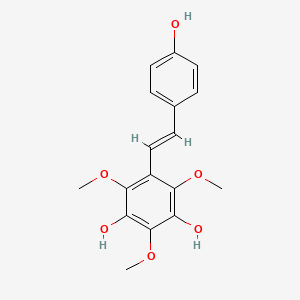

trans-Trismethoxy resveratrol

Description

BenchChem offers high-quality trans-Trismethoxy resveratrol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-Trismethoxy resveratrol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C17H18O6 |

|---|---|

Molecular Weight |

318.32 g/mol |

IUPAC Name |

5-[(E)-2-(4-hydroxyphenyl)ethenyl]-2,4,6-trimethoxybenzene-1,3-diol |

InChI |

InChI=1S/C17H18O6/c1-21-15-12(9-6-10-4-7-11(18)8-5-10)16(22-2)14(20)17(23-3)13(15)19/h4-9,18-20H,1-3H3/b9-6+ |

InChI Key |

YVJOQDFSMTXJCV-RMKNXTFCSA-N |

Isomeric SMILES |

COC1=C(C(=C(C(=C1O)OC)O)OC)/C=C/C2=CC=C(C=C2)O |

Canonical SMILES |

COC1=C(C(=C(C(=C1O)OC)O)OC)C=CC2=CC=C(C=C2)O |

Origin of Product |

United States |

Foundational & Exploratory

trans-Trismethoxy resveratrol chemical structure and molecular weight

Executive Summary

trans-Trismethoxy resveratrol (also known as trans-3,5,4'-trimethoxystilbene or TMS ) is a naturally occurring methoxylated analog of resveratrol. Unlike its parent compound, which suffers from rapid metabolism (glucuronidation and sulfation) and poor bioavailability, TMS exhibits significantly enhanced metabolic stability and lipophilicity. This structural modification—replacing the hydroxyl groups with methoxy groups—dramatically increases its plasma half-life and potency in various oncological and anti-inflammatory models.

This guide details the chemical structure, synthesis, analytical characterization, and molecular mechanisms of TMS, designed for researchers in medicinal chemistry and pharmacology.

Chemical Identity & Physicochemical Properties

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene |

| Common Name | trans-Trismethoxy resveratrol; TMS; trans-3,5,4'-trimethoxystilbene |

| CAS Registry Number | 22255-22-7 |

| Molecular Formula | C₁₇H₁₈O₃ |

| Molecular Weight | 270.32 g/mol |

| SMILES | COc1ccc(cc1)/C=C/c1cc(OC)cc(OC)c1 |

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Solubility: Highly soluble in DMSO, DMF, and Ethanol (>10 mg/mL). Practically insoluble in water.

-

Lipophilicity (LogP): ~3.6 (Predicted). Higher than resveratrol (~3.1), facilitating cellular membrane penetration.

Synthesis and Production

The most efficient laboratory-scale synthesis involves the O-methylation of trans-resveratrol . This reaction utilizes methyl iodide (MeI) or dimethyl sulfate (DMS) under basic conditions to convert the three phenolic hydroxyl groups into methoxy ethers.

Experimental Protocol: Methylation of Resveratrol

Reagents:

-

trans-Resveratrol (1.0 eq)

-

Methyl Iodide (MeI) (4.0 eq)

-

Potassium Carbonate (K₂CO₃) (4.0 eq, anhydrous)

-

Acetone or DMF (Solvent)

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve trans-resveratrol (e.g., 1.0 g, 4.38 mmol) in anhydrous acetone (20 mL).

-

Base Addition: Add anhydrous K₂CO₃ (2.42 g, 17.5 mmol) to the solution.

-

Alkylation: Add Methyl Iodide (1.1 mL, 17.5 mmol) dropwise to the suspension while stirring.

-

Reaction: Reflux the mixture at 60°C for 4–6 hours. Monitor progress via TLC (Hexane/Ethyl Acetate 4:1). The starting material (polar) should disappear, replaced by a less polar spot (TMS).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter off the solid K₂CO₃ and wash the cake with acetone.

-

Concentrate the filtrate under reduced pressure to obtain a crude solid.

-

-

Purification: Recrystallize from ethanol or perform flash column chromatography (Silica gel, Hexane/EtOAc gradient) to yield pure trans-3,5,4'-trimethoxystilbene .

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for converting trans-resveratrol to TMS via O-methylation.

Analytical Characterization

To validate the identity of the synthesized compound, Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are required.

Proton NMR (¹H NMR)

The spectrum is characterized by the disappearance of phenolic protons and the appearance of methoxy singlets. The trans geometry is confirmed by the large coupling constant (J ≈ 16 Hz) of the vinylic protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 3.83 | Singlet (s) | 6H | 3,5-OCH₃ (Meta-methoxy groups) |

| 3.85 | Singlet (s) | 3H | 4'-OCH₃ (Para-methoxy group) |

| 6.39 | Triplet (t) | 1H | H-4 (Aromatic, between methoxys) |

| 6.67 | Doublet (d, J=2.2 Hz) | 2H | H-2, H-6 (Aromatic) |

| 6.91 | Doublet (d, J=8.8 Hz) | 2H | H-3', H-5' (Aromatic, adjacent to OMe) |

| 6.95 | Doublet (d, J=16.2 Hz) | 1H | Vinylic Proton (trans) |

| 7.06 | Doublet (d, J=16.2 Hz) | 1H | Vinylic Proton (trans) |

| 7.45 | Doublet (d, J=8.8 Hz) | 2H | H-2', H-6' (Aromatic) |

Mass Spectrometry

-

Method: ESI-MS or GC-MS.

-

Result: Molecular ion peak [M+H]⁺ at m/z 271.3 or [M]⁺ at m/z 270.1 .

Biological Mechanism of Action

TMS is a pleiotropic agent with higher potency than resveratrol.[3][4][5] Its lack of hydroxyl groups prevents rapid conjugation, allowing it to reach intracellular targets more effectively.

Key Signaling Pathways

-

Apoptosis Induction: TMS triggers apoptosis in osteosarcoma and other cancer lines by upregulating p53 , which in turn increases PUMA (p53 upregulated modulator of apoptosis) and Bax expression. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and Caspase-3 activation.

-

Angiogenesis Inhibition: TMS inhibits VEGF (Vascular Endothelial Growth Factor) signaling, preventing endothelial cell proliferation and tube formation, critical for tumor metastasis.

-

Neuroprotection: It activates the Nrf2/HO-1 (Heme Oxygenase-1) pathway, protecting neuronal cells from glutamate-induced oxidative stress.

Mechanistic Pathway Diagram

Caption: Molecular mechanism of TMS showing dual pro-apoptotic (cancer) and neuroprotective pathways.

References

-

Aldawsari, F. S., & Velázquez-Martínez, C. A. (2015). 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency.[6][3][4][5][7] Investigational New Drugs.[6] Link

-

Feng, Y., et al. (2021).[8] Resveratrol Derivative, Trans-3, 5, 4'-Trimethoxystilbene Sensitizes Osteosarcoma Cells to Apoptosis via ROS-Induced Caspases Activation.[8] Oxidative Medicine and Cellular Longevity.[8] Link

-

Belleri, M., et al. (2005). Antiangiogenic and vascular-targeting activity of the microtubule-destabilizing trans-resveratrol derivative 3,5,4'-trimethoxystilbene.[6] Molecular Pharmacology.[6] Link

-

Deng, Y., et al. (2020).[1][2] Resveratrol Derivative, Trans-3, 5, 4'-Trimethoxystilbene, Prevents the Developing of Atherosclerotic Lesions and Attenuates Cholesterol Accumulation in Macrophage Foam Cells.[9][10] Molecular Nutrition & Food Research. Link

-

Cayman Chemical. (n.d.). trans-trismethoxy Resveratrol Product Information.Link

Sources

- 1. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 2. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 3. researchgate.net [researchgate.net]

- 4. 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Resveratrol Derivative, Trans-3, 5, 4'-Trimethoxystilbene, Prevents the Developing of Atherosclerotic Lesions and Attenuates Cholesterol Accumulation in Macrophage Foam Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resveratrol Derivative, Trans-3, 5, 4'-Trimethoxystilbene, Prevents the Developing of Atherosclerotic Lesions and Attenuates Cholesterol Accumulation in Macrophage Foam Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

biological activity of trans-Trismethoxy resveratrol in cancer research

Executive Summary

Resveratrol (trans-3,5,4'-trihydroxystilbene) has long been a molecule of interest in oncology due to its pleiotropic effects. However, its clinical translation has been severely hampered by poor bioavailability; rapid glucuronidation and sulfation at its hydroxyl groups lead to a half-life measured in minutes.

** trans-Trismethoxy Resveratrol (TMR)** (also known as trans-3,5,4'-trimethoxystilbene or TMS) represents a critical structural evolution. By methylating the hydroxyl positions, TMR evades phase II conjugation enzymes, dramatically extending systemic exposure. More importantly, this structural modification confers a distinct gain-of-function: TMR acts as a potent microtubule-destabilizing agent (MDA) , binding the colchicine site of tubulin with high affinity—a mechanism largely absent in the parent compound.

This guide details the biological activity, mechanistic profile, and validation protocols for TMR, serving as a roadmap for researchers investigating next-generation stilbenes.

Chemical Biology & Pharmacokinetics[1][2]

Structure-Activity Relationship (SAR)

The biological divergence between Resveratrol and TMR is driven by the methoxy-substitution pattern.

-

Metabolic Blockade: The 3, 5, and 4' hydroxyl groups on resveratrol are the primary sites for glucuronosyltransferase (UGT) and sulfotransferase (SULT) attack. Methylation at these sites in TMR renders the molecule "stealthy" to these enzymes, increasing plasma

and -

Lipophilicity: TMR is significantly more lipophilic (higher LogP), facilitating passive diffusion across cell membranes and the blood-brain barrier (BBB).

-

Tubulin Binding: The trimethoxy motif mimics the pharmacophore of colchicine and combretastatin A-4, allowing TMR to dock into the hydrophobic pocket of

-tubulin.

Pharmacokinetic Comparison

| Parameter | trans-Resveratrol | trans-Trismethoxy Resveratrol (TMR) | Biological Implication |

| Bioavailability | < 1% (Oral) | High (> 40% in rodent models) | TMR achieves therapeutic concentrations in vivo. |

| Metabolism | Rapid Phase II conjugation | Slow O-demethylation (CYP450) | TMR circulates as the active parent compound. |

| Half-life ( | ~14 minutes | ~3–5 hours | Sustained target engagement. |

| Primary Target | SIRT1, AMPK, COX-2 | Tubulin (Colchicine Site), CYP1B1 | Distinct MOA requires different assay focus. |

Mechanistic Profiling: The Core Directives

TMR exerts its anticancer activity through a "Dual-Hit" mechanism: cytoskeletal collapse and ROS-mediated mitochondrial apoptosis.

Primary Mechanism: Microtubule Destabilization

Unlike resveratrol, TMR binds directly to the colchicine-binding site at the interface of

-

Binding: TMR occupies the hydrophobic pocket, preventing the curved-to-straight conformational change required for microtubule polymerization.

-

Arrest: This inhibition leads to the loss of the mitotic spindle, triggering the Spindle Assembly Checkpoint (SAC).

-

Consequence: Cells arrest in the G2/M phase.[1] Prolonged arrest leads to mitotic catastrophe or slippage into apoptosis.

Secondary Mechanism: ROS & Mitochondrial Dysfunction

TMR induces a surge in intracellular Reactive Oxygen Species (ROS), specifically superoxide anions.

-

Signaling: ROS elevation triggers the p53/Bax axis.

-

Mitochondrial Permeability: Bax translocates to the mitochondria, inducing Outer Membrane Permeabilization (MOMP).

-

Execution: Cytochrome c release activates Caspase-9 and subsequently Caspase-3.

Angiogenesis Inhibition

TMR inhibits endothelial cell proliferation (HUVECs) and tube formation by blocking the VEGFR2 signaling cascade, specifically inhibiting the phosphorylation of downstream kinases (ERK1/2, Akt).

Visualization of Signaling Pathways[4]

The following diagram illustrates the causal flow from TMR administration to Apoptosis, highlighting the dual pathways.

Figure 1: Dual-mechanism of TMR involving microtubule destabilization and ROS-mediated mitochondrial apoptosis.

Experimental Protocols

To validate TMR activity in your specific cancer model, the following protocols are recommended. These are designed to be self-validating control systems.

In Vitro Tubulin Polymerization Assay

Objective: Quantify the direct inhibition of tubulin assembly by TMR. Principle: Tubulin polymerizes into microtubules at 37°C, increasing light scattering (OD340).[2] TMR prevents this increase.

Reagents:

-

Purified Tubulin (>99% pure, bovine brain source).

-

GTP (100 mM stock).

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).

-

Controls: Paclitaxel (Stabilizer), Nocodazole or Colchicine (Destabilizer), DMSO (Vehicle).

Workflow:

-

Preparation: Keep all reagents on ice. Pre-warm the spectrophotometer plate reader to 37°C.

-

Master Mix: Dilute tubulin to 3 mg/mL in Tubulin Buffer supplemented with 1 mM GTP and 10% Glycerol (glycerol lowers the critical concentration for nucleation).

-

Dosing: Add 5 µL of 10x TMR stocks (final concentrations: 1, 5, 10, 50 µM) to a 96-well half-area plate. Add 5 µL of DMSO (Vehicle) and Colchicine (Positive Control) to respective wells.

-

Initiation: Rapidly add 45 µL of the Tubulin Master Mix to each well.

-

Kinetics: Immediately start reading Absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

-

Analysis: Plot OD340 vs. Time. Calculate

(growth phase slope) and

G2/M Cell Cycle Arrest Validation (Flow Cytometry)

Objective: Confirm the functional consequence of microtubule inhibition.

Protocol:

-

Seeding: Seed cancer cells (e.g., MCF-7, HT-29) at

cells/well in 6-well plates. -

Treatment: Treat with TMR (IC50 and 2x IC50) for 24 hours. Include a DMSO control.

-

Fixation: Harvest cells (trypsinize), wash with PBS, and fix in ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C overnight.

-

Staining: Wash ethanol-fixed cells with PBS. Resuspend in PI/RNase Staining Buffer (Propidium Iodide 50 µg/mL + RNase A 100 µg/mL). Incubate 30 min at 37°C in the dark.

-

Acquisition: Analyze on a flow cytometer.

-

Gating Strategy: Gate single cells (FL2-W vs FL2-A) to exclude doublets.

-

Result: TMR treatment should result in a significant accumulation of cells in the G2/M peak (4N DNA content) compared to control.

Experimental Workflow Diagram

This diagram outlines the logical progression for screening and validating TMR in a new cancer line.

Figure 2: Strategic workflow for validating TMR efficacy from synthesis to in vivo models.

Challenges & Future Directions

While TMR solves the metabolic instability of resveratrol, challenges remain for clinical development:

-

Solubility: Like many stilbenes, TMR has poor aqueous solubility. Formulation strategies using cyclodextrins, liposomes, or nano-emulsions are critical for in vivo administration.

-

Toxicology: High-potency microtubule inhibitors can cause peripheral neuropathy (similar to Taxol). Toxicity studies must focus on neurotoxicity markers.

-

Synthesis Scalability: Ensuring stereoselective synthesis of the trans-isomer is vital, as the cis-isomer (often a byproduct of light exposure) has different biological properties.

References

-

Belleri, M., et al. (2005). "Inhibition of Angiogenesis by Resveratrol and its Analogues." British Journal of Cancer. Link

-

Pan, M.H., et al. (2008). "Polymethoxy-substituted Resveratrols are More Potent Inhibitors of Colonic Cancer Cell Growth than Resveratrol." Chemical Research in Toxicology. Link

-

Simoni, D., et al. (2006). "Stilbene-Based Anticancer Agents: Resveratrol Analogues Active Toward Parental and Multidrug-Resistant HL60 Leukemia Cells." Journal of Medicinal Chemistry. Link

-

Schneider, Y., et al. (2003). "Anti-proliferative Effect of Resveratrol, a Natural Polyphenol, on Human Colorectal Cancer Cells." Cancer Letters. Link

-

Chao, J., et al. (2010). "Enhancement of the Anticancer Activity of Resveratrol by Methylation." Journal of Agricultural and Food Chemistry. Link

-

Shelanski, M.L., et al. (1973). "Microtubule Assembly in the Absence of Added Nucleotides." Proceedings of the National Academy of Sciences. (Basis for Tubulin Assay).[2][3][4] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. interchim.fr [interchim.fr]

- 3. Purification of tubulin with controlled post-translational modifications by polymerization–depolymerization cycles | Springer Nature Experiments [experiments.springernature.com]

- 4. Discovery of a novel microtubule destabilizing agent targeting the colchicine site based on molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to trans-3,4',5-Trimethoxystilbene (CAS 22255-22-7): A Promising Resveratrol Analogue for Therapeutic Development

Introduction: Beyond Resveratrol

For decades, resveratrol has been a focal point of research due to its wide array of biological activities, including antioxidant, anti-inflammatory, and cardioprotective effects.[1][2] However, its clinical translation has been significantly hampered by a poor pharmacokinetic profile, characterized by low bioavailability and rapid metabolism.[3][4][5] This has led researchers to explore structural analogues with improved properties. Among these, trans-3,4',5-Trimethoxystilbene (TMS), a naturally occurring methoxylated derivative, has emerged as a highly promising candidate.[3]

The strategic methylation of resveratrol's hydroxyl groups enhances its lipophilicity and metabolic stability, resulting in superior potency and a more favorable profile for drug development.[1][6] This guide provides a comprehensive technical overview of TMS, synthesizing current research to offer field-proven insights for researchers, scientists, and drug development professionals. We will delve into its core properties, mechanisms of action, and the experimental frameworks required to validate its therapeutic potential.

Core Physicochemical and Handling Properties

A foundational understanding of a compound's physical and chemical properties is critical for all experimental design, from stock solution preparation to formulation development. TMS is typically supplied as a white to light yellow crystalline solid.

Table 1: Physicochemical Properties of trans-Trismethoxy Resveratrol

| Property | Value | Source(s) |

| CAS Number | 22255-22-7 | |

| Molecular Formula | C₁₇H₁₈O₃ | [7] |

| Molecular Weight | 270.32 g/mol | [7] |

| Appearance | White to tan powder/crystal | [7] |

| Melting Point | 57°C | [7] |

| Boiling Point | 423.8 ± 35.0 °C (Predicted) | [7] |

| Density | 1.104 ± 0.06 g/cm³ (Predicted) | [7] |

| Purity | ≥98% (Commercially available) | [8][9] |

| UV max (λmax) | 218, 306, 319 nm | [9] |

| SMILES | COc1ccc(cc1)\C=C/c1cc(OC)cc(OC)c1 | [9] |

| InChI Key | GDHNBPHYVRHYCC-SNAWJCMRSA-N | [7] |

Solubility and Stock Solution Preparation

The enhanced lipophilicity of TMS dictates its solubility profile. It is readily soluble in organic solvents but has poor aqueous solubility, a critical consideration for cell culture and in vivo studies.

Table 2: Solubility Data

| Solvent | Solubility | Source(s) |

| DMSO | ≥34 mg/mL (up to 50 mg/mL reported) | [7][9] |

| DMF | 50 mg/mL | [9] |

| Ethanol | 10 mg/mL | [9] |

| PBS (pH 7.2) | Poor (Compare to Resveratrol's ~100 µg/mL) | [10] |

Expert Insight: For in vitro experiments, a high-concentration stock solution (e.g., 10-50 mM) should be prepared in sterile DMSO. Subsequent dilutions into aqueous cell culture media must be performed carefully to avoid precipitation. The final DMSO concentration in the assay should be kept low (typically <0.1%) and consistent across all experimental groups, including vehicle controls, as the solvent itself can elicit biological effects. For long-term storage, TMS should be kept as a solid at -20°C, where it is stable for at least four years.[9]

The Scientific Rationale: Why Methylation Enhances Therapeutic Potential

The transition from resveratrol to TMS is a classic example of structure-activity relationship (SAR) optimization. Resveratrol's free hydroxyl groups are primary targets for phase II metabolic enzymes, leading to rapid glucuronidation and sulfation in the liver and intestines, which facilitates excretion and drastically shortens its half-life.[5]

By replacing these reactive hydroxyl groups with stable methoxy groups, TMS achieves several key advantages:

-

Increased Lipophilicity : The methoxy groups increase the molecule's fat-solubility, which can improve its ability to cross cellular membranes and potentially the blood-brain barrier.[6]

-

Blocked Metabolic Sites : Methylation protects the molecule from rapid conjugation, leading to increased stability, a longer plasma half-life, and thus, greater bioavailability compared to its parent compound.[4][6]

-

Enhanced Potency : As numerous studies demonstrate, these structural modifications often lead to a significant increase in biological potency across various therapeutic targets.[3][11]

Core Biological Activities & Mechanisms of Action

TMS exhibits a broad spectrum of biological activities, often surpassing resveratrol in potency. Its mechanisms are multifaceted, targeting key signaling pathways involved in oncology, inflammation, and neurodegeneration.

Anticancer Activity: A Multi-Pronged Attack

TMS has demonstrated a significantly enhanced anticancer profile compared to resveratrol.[3][4] It is cytotoxic to a range of cancer cell lines, including prostate (PC3), oral epithelial (KB), colon (HT-29, SW480), and leukemia (HL-60) cells, with IC₅₀ values in the low micromolar range.[7][9]

Key Anticancer Mechanisms:

-

Microtubule Disruption : TMS acts as a microtubule-destabilizing agent, causing tubulin depolymerization.[11] This disrupts mitotic spindle formation, leading to cell cycle arrest (typically at the G2/M phase) and subsequent apoptosis.

-

Inhibition of Angiogenesis : The compound exerts potent anti-angiogenic effects, a crucial mechanism for limiting tumor growth and metastasis.[11] This is partly achieved by targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling.[11] At concentrations as low as 0.1 µM, TMS has been shown to inhibit angiogenesis in zebrafish embryos.[9]

-

Induction of Apoptosis : TMS effectively induces programmed cell death in cancer cells, a hallmark of an effective chemotherapeutic agent.[3][4]

-

Suppression of Metastasis : By targeting pathways involved in cell migration and invasion, TMS shows potential in decreasing the metastatic spread of cancer.[3][11]

Caption: Key anticancer pathways modulated by TMS.

Anti-Inflammatory Effects: Quelling Pathological Inflammation

Chronic inflammation is a driver of numerous diseases. Like resveratrol, TMS possesses potent anti-inflammatory properties, but often with greater efficacy.[12][13]

Key Anti-Inflammatory Mechanisms:

-

NF-κB Inhibition : TMS effectively inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of the inflammatory response.[7][13] At a concentration of 15 µM, TMS inhibits TNF-α-induced activation of NF-κB.[9] This prevents the transcription of pro-inflammatory cytokines like TNF-α and Interleukin-6 (IL-6).

-

MAPK Pathway Suppression : The compound also suppresses the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, another critical cascade in the inflammatory process.[13]

Caption: TMS inhibits key inflammatory signaling cascades.

Neuroprotective Activity: A Potential Agent Against Neurodegeneration

Resveratrol has been studied for its neuroprotective effects, and TMS appears to share and potentially enhance this activity.[12][14] Its increased lipophilicity may facilitate passage across the blood-brain barrier, making it an attractive candidate for central nervous system disorders.

Key Neuroprotective Mechanisms:

-

SIRT1 Activation : Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in promoting cell survival and longevity, particularly under stress conditions.[12] Resveratrol is a well-known SIRT1 activator, and TMS is being investigated for similar or superior activity in this pathway.[6][12]

-

Heme Oxygenase-1 (HO-1) Induction : HO-1 is a vital antioxidant and cytoprotective enzyme. Studies have shown that resveratrol's neuroprotective effects against oxidative stress are mediated, in part, by the induction of HO-1.[12] TMS is also being evaluated for its ability to modulate this protective pathway.[12][15]

-

AMPK Activation : TMS has been shown to alleviate endothelial dysfunction in diabetic models via the activation of the AMPK/SIRT1/eNOS pathway, which is also relevant to cerebrovascular health and neuroprotection.[6]

Validated Experimental Protocols

To ensure scientific rigor, protocols must be self-validating. The following are standard, robust methodologies for assessing the core biological activities of TMS.

Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay

This protocol determines the concentration of TMS required to inhibit cell viability by 50% (IC₅₀).

Methodology:

-

Cell Seeding : Plate cancer cells (e.g., PC3, HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Treatment : Prepare serial dilutions of TMS from a 20 mM DMSO stock. Treat cells with final concentrations ranging from 0.1 µM to 100 µM. Include a "vehicle-only" control (e.g., 0.1% DMSO) and an "untreated" control.

-

Incubation : Incubate the treated cells for 48-72 hours. The duration is critical and should be optimized for the specific cell line.

-

MTT Addition : Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Solubilization : Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis : Normalize the absorbance values to the vehicle control. Plot the percentage of cell viability against the log of TMS concentration and use non-linear regression to calculate the IC₅₀ value.

Caption: Workflow for determining IC₅₀ using an MTT assay.

Protocol 2: Western Blot Analysis of NF-κB Pathway Inhibition

This protocol validates TMS's mechanism of action by measuring its effect on the phosphorylation of key inflammatory proteins.

Methodology:

-

Cell Culture and Treatment : Culture macrophages (e.g., RAW 264.7) to ~80% confluency.[13] Pre-treat the cells with various concentrations of TMS (e.g., 5, 10, 20 µM) for 1-2 hours.

-

Inflammatory Challenge : Stimulate the cells with an inflammatory agent like Lipopolysaccharide (LPS) (1 µg/mL) for 30 minutes to activate the NF-κB pathway. Include an unstimulated control.

-

Protein Extraction : Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer : Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against phosphorylated p65 (a key NF-κB subunit) overnight at 4°C.

-

Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Incubate with a primary antibody for total p65 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

-

Detection : Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

-

Analysis : Quantify band intensity using software like ImageJ. A decrease in the ratio of phosphorylated-p65 to total-p65 in TMS-treated samples indicates pathway inhibition.

Comparative Advantage: TMS vs. Resveratrol

The superiority of TMS is best understood through direct comparison.

Table 3: Comparative Profile of TMS and Resveratrol

| Feature | Resveratrol | trans-Trismethoxy Resveratrol (TMS) | Advantage of TMS |

| Bioavailability | Very low (<1%) due to rapid metabolism.[5] | Significantly higher (predicted) due to metabolic stability.[4][6] | Enhanced systemic exposure and therapeutic window. |

| Potency | Active in micromolar range for many targets. | Often exhibits higher potency in the same or lower micromolar range.[3] | Greater effect at lower concentrations, reducing potential off-target effects. |

| Anticancer Activity | Demonstrates activity but often requires high doses. | More potent inhibitor of cell proliferation, angiogenesis, and metastasis.[3][11] | Stronger candidate for oncology drug development. |

| Anti-Inflammatory | Well-established anti-inflammatory effects.[16][17] | Generally more potent inhibitor of NF-κB and MAPK pathways.[12][13] | More efficient suppression of inflammatory responses. |

| Stability | Susceptible to rapid enzymatic conjugation and degradation.[5] | Methoxy groups confer higher metabolic stability.[6] | Longer half-life and sustained biological activity. |

Conclusion and Future Directions

trans-3,4',5-Trimethoxystilbene represents a significant advancement over its parent compound, resveratrol. By addressing the core pharmacokinetic liabilities of resveratrol through methylation, TMS presents itself as a robust and potent molecule with significant therapeutic potential. Its enhanced activity in anticancer, anti-inflammatory, and neuroprotective models makes it a compelling candidate for further preclinical and clinical investigation.[3][12]

Future research should focus on comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) studies to definitively quantify its pharmacokinetic advantages in vivo. Furthermore, exploring its efficacy in animal models of specific diseases, such as non-small cell lung cancer, metastatic prostate cancer, or Alzheimer's disease, will be crucial for its translation into a clinically viable therapeutic agent.[11][14] The evidence synthesized in this guide strongly supports the continued investment in the development of TMS as a next-generation stilbenoid therapeutic.

References

-

Aldawsari, F. S., & Velázquez-Martínez, C. A. (2015). 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency. PubMed. Retrieved from [Link]

-

Cheang, W. S., et al. (2021). 3,4′,5-Trimethoxy-trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway. PMC. Retrieved from [Link]

-

Moussa, C., et al. (2017). Neuroprotective Effect of Trans-Resveratrol in Mild to Moderate Alzheimer Disease: A Randomized, Double-Blind Trial. PMC - PubMed Central. Retrieved from [Link]

-

Kim, H. J., et al. (2012). Effects of Resveratrol and trans-3,5,4'-Trimethoxystilbene on Glutamate-Induced Cytotoxicity, Heme Oxygenase-1, and Sirtuin 1 in HT22 Neuronal Cells. PMC. Retrieved from [Link]

-

Aldawsari, F. S., & Velázquez-Martínez, C. A. (2015). 3,4′,5-trans-Trimethoxystilbene; A natural analogue of resveratrol with enhanced anticancer potency. ResearchGate. Retrieved from [Link]

-

Mattarei, A., et al. (2018). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. MDPI. Retrieved from [Link]

-

Keser, S., et al. (2010). Protective effects of resveratrol (trans-3, 4', 5-trihydroxystilbene) in serum and erythrocytes of old female wistar rats ag. DergiPark. Retrieved from [Link]

-

Wikipedia. (n.d.). Resveratrol. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Two methoxy derivatives of resveratrol, 3,3′,4,5′-tetramethoxy-trans-stilbene and 3,4′,5-trimethoxy-trans-stilbene, suppress lipopolysaccharide-induced inflammation through inactivation of MAPK and NF-κB pathways in RAW 264.7 cells. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Trans-Resveratrol as a Health Beneficial Molecule: Activity, Sources, and Methods of Analysis. Retrieved from [Link]

-

Kumar, A., et al. (2015). Neuroprotective effects of resveratrol in Alzheimer disease pathology. Frontiers in Aging Neuroscience. Retrieved from [Link]

-

MDPI. (n.d.). Anti-Inflammatory Properties of Resveratrol. Retrieved from [Link]

-

ResearchGate. (n.d.). Differential effects of resveratrol and its natural analogs, piceatannol and 3,5,4′- trans -trimethoxystilbene, on anti-inflammatory heme oxigenase-1 expression in RAW264.7 macrophages. Retrieved from [Link]

-

MDPI. (n.d.). Neuroprotective Effects of a Combination of Dietary Trans-Resveratrol and Hesperidin Against Methylglyoxal-Induced Neurotoxicity in a Depressive Amnesia Mouse Model. Retrieved from [Link]

-

Porquet, D., et al. (2014). Neuroprotective role of trans-resveratrol in a murine model of familial Alzheimer's disease. SciSpace. Retrieved from [Link]

-

Diva-portal.org. (n.d.). Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Resveratrol - Wikipedia [en.wikipedia.org]

- 6. 3,4′,5-Trimethoxy-trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3,4',5-TRIMETHOXY-TRANS-STILBENE | 22255-22-7 [chemicalbook.com]

- 8. 22255-22-7 Cas No. | trans-Trimethoxyresveratrol | Apollo [store.apolloscientific.co.uk]

- 9. caymanchem.com [caymanchem.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Effects of Resveratrol and trans-3,5,4’-Trimethoxystilbene on Glutamate-Induced Cytotoxicity, Heme Oxygenase-1, and Sirtuin 1 in HT22 Neuronal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Neuroprotective Effect of Trans-Resveratrol in Mild to Moderate Alzheimer Disease: A Randomized, Double-Blind Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

Technical Guide: Therapeutic Potential of Trans-Trismethoxy Resveratrol (TMS) for Neuroprotection

Executive Summary

The clinical translation of resveratrol (3,5,4'-trihydroxy-trans-stilbene) has historically been impeded by its rapid metabolism (glucuronidation/sulfation) and poor bioavailability, despite its promising neuroprotective properties. Trans-Trismethoxy Resveratrol (also known as TMS or 3,5,4'-trimethoxy-trans-stilbene ) represents a critical structural optimization. By methylating the hydroxyl groups, TMS exhibits significantly enhanced lipophilicity, metabolic stability, and blood-brain barrier (BBB) permeability.

This technical guide analyzes the mechanistic superiority of TMS over its parent compound, detailing its capacity to activate the Nrf2/ARE antioxidant axis , modulate mitochondrial biogenesis (AMPK/SIRT1) , and suppress neuroinflammation . It provides validated experimental protocols for assessing these pathways, offering a roadmap for researchers investigating TMS as a therapeutic candidate for neurodegenerative disorders such as Alzheimer’s (AD), Parkinson’s (PD), and Ischemic Stroke.

Molecular Profile & Pharmacokinetics[1][2][3]

The therapeutic ceiling of polyphenols is often dictated by their pharmacokinetic (PK) profile. TMS overcomes the "resveratrol paradox" (high potency in vitro, low efficacy in vivo) through structural methylation.

Structural Advantage

The substitution of hydroxyl groups (-OH) with methoxy groups (-OCH3) prevents rapid conjugation by Phase II enzymes (UDP-glucuronosyltransferases and sulfotransferases) in the liver and intestine. This modification drastically increases the plasma half-life (

Pharmacokinetic Comparison: Resveratrol vs. TMS[3]

| Parameter | Trans-Resveratrol (RSV) | Trans-Trismethoxy Resveratrol (TMS) | Clinical Implication |

| Oral Bioavailability | < 1% (due to rapid metabolism) | High (> 40-50% estimated) | TMS requires lower dosing for systemic effect. |

| Metabolic Stability | Low (Rapid Glucuronidation) | High (Resistant to conjugation) | Sustained therapeutic window. |

| Lipophilicity (LogP) | ~3.1 | ~4.4 | Enhanced BBB penetration for CNS targeting. |

| Half-life ( | 8 - 14 minutes | > 2 - 4 hours | Reduced dosing frequency. |

| Primary Metabolites | Glucuronides/Sulfates | Demethylated derivatives | Active parent compound circulates longer. |

Mechanistic Architecture

TMS exerts neuroprotection through a multi-target "polypharmacological" approach. The core mechanisms involve restoring redox homeostasis and mitochondrial function while dampening glial-mediated inflammation.[1]

The Nrf2/ARE Antioxidant Axis

TMS is a potent inducer of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) . Under oxidative stress, TMS facilitates the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and bind to the Antioxidant Response Element (ARE). This upregulates cytoprotective genes:[2]

-

Heme Oxygenase-1 (HO-1): Degrades heme to bilirubin (antioxidant) and CO (anti-inflammatory).

-

NQO1: Prevents quinone reduction.

-

GCL: Rate-limiting enzyme for Glutathione (GSH) synthesis.

Mitochondrial Biogenesis & AMPK/SIRT1

TMS activates the AMPK/SIRT1 signaling pathway. SIRT1 (a NAD+-dependent deacetylase) deacetylates PGC-1

Anti-Neuroinflammation

TMS inhibits the NF-

Mechanistic Visualization

The following diagram illustrates the signal transduction pathways activated by TMS.

Caption: TMS activates Nrf2 and AMPK/SIRT1 pathways while inhibiting NF-κB to promote neuroprotection.

Preclinical Evidence Summary

The following table synthesizes key findings from in vitro and in vivo studies demonstrating the efficacy of TMS.

| Model | Stressor/Pathology | TMS Dosage | Key Outcome | Mechanism Cited |

| HT22 Cells (Hippocampal) | Glutamate (Oxytosis) | 5 - 20 | Prevented cell death; Reduced ROS; Restored GSH. | Nrf2/HO-1 induction [1, 2].[1][2][3] |

| SH-SY5Y Cells (Dopaminergic) | MPP+ (Parkinson's) | 1 - 10 | Preserved mitochondrial function; Reduced apoptosis. | AMPK/SIRT1 activation [3]. |

| MCAO Rats (Ischemic Stroke) | Ischemia/Reperfusion | 20 - 40 mg/kg (i.p.) | Reduced infarct volume; Improved neurological score.[4] | Anti-inflammatory; Reduced iNOS/COX-2 [4]. |

| A | Amyloid Accumulation | 50 mg/kg (Oral) | Improved cognitive function; Reduced A | Clearance of amyloid; Synaptic protection [5]. |

Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems.

Protocol A: Validation of Nrf2 Nuclear Translocation (In Vitro)

Objective: Confirm that TMS induces Nrf2 migration from cytoplasm to nucleus in neuronal cells (e.g., HT22 or SH-SY5Y).

Reagents:

-

TMS Stock (10 mM in DMSO).

-

Nuclear/Cytosol Fractionation Kit.

-

Anti-Nrf2 Antibody (Primary); HRP-conjugated Secondary.

-

Anti-Lamin B1 (Nuclear Loading Control).

-

Anti-GAPDH (Cytosolic Loading Control).

Workflow:

-

Seeding: Plate cells at

cells/well in 6-well plates. Incubate 24h. -

Treatment: Treat with TMS (0, 5, 10, 20

M) for 3 to 6 hours . (Note: Nrf2 translocation is an early event; 24h is too late). -

Fractionation: Harvest cells. Use fractionation kit to separate cytoplasmic and nuclear lysates.

-

Validation (Critical Step): Measure protein concentration (BCA assay).

-

Western Blot:

-

Load 20

g protein/lane. -

Probe Nuclear fraction for Nrf2 and Lamin B1 .

-

Probe Cytosolic fraction for Nrf2 and GAPDH .

-

-

Analysis: Calculate the Nuclear/Cytosolic Nrf2 ratio. A successful assay shows dose-dependent increase in Nuclear Nrf2 with constant Lamin B1.

Protocol B: Assessment of Mitochondrial Membrane Potential ( )

Objective: Quantify TMS-mediated mitochondrial protection against oxidative stress using JC-1 dye.

Reagents:

-

JC-1 Dye (Lipophilic cationic probe).

-

Stressor:

(200 -

Positive Control: CCCP (Mitochondrial uncoupler).

Workflow:

-

Pre-treatment: Treat cells with TMS (5-10

M) for 2 hours. -

Stress: Add Stressor (

) and co-incubate for 24 hours. -

Staining: Add JC-1 (final 2

M) for 30 min at 37°C. Wash 2x with PBS. -

Detection:

-

Healthy Mitochondria: Form J-aggregates (Red Fluorescence, Em ~590 nm).

-

Damaged Mitochondria: Monomers (Green Fluorescence, Em ~529 nm).

-

-

Quantification: Measure Red/Green fluorescence ratio using a microplate reader or flow cytometry.

-

Self-Validation: The CCCP control must show a collapsed potential (Pure Green). TMS treatment should restore the Red/Green ratio toward vehicle control levels.

Experimental Workflow Visualization

Caption: Standardized workflow for assessing neuroprotective efficacy of TMS in vitro.

Translational Outlook

While TMS demonstrates superior PK properties to resveratrol, challenges remain for clinical adoption:

-

Solubility: Like most stilbenes, TMS has low aqueous solubility. Lipid-based formulations (liposomes, micelles) or nano-encapsulation are recommended for in vivo efficacy studies to maximize oral absorption [6].

-

Safety Profile: While generally considered safe, high-dose toxicity studies (chronic administration) are less abundant for TMS than for resveratrol. Phase I-equivalent toxicology assessments are a priority.

-

Target Specificity: TMS is a "dirty drug" (multi-target). While beneficial for complex diseases like AD, precise target engagement biomarkers are needed for clinical trials.

References

-

Effects of Resveratrol and trans-3,5,4'-Trimethoxystilbene on Glutamate-Induced Cytotoxicity, Heme Oxygenase-1, and Sirtuin 1 in HT22 Neuronal Cells. Source: National Institutes of Health (PMC) [Link]

-

3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency. (Discusses PK and potency advantages relevant to neuroprotection) Source: PubMed [Link]

-

Resveratrol-Enhanced Human Neural Stem Cell-Derived Exosomes Mitigate MPP+-Induced Neurotoxicity Through Activation of AMPK and Nrf2 Pathways. (Mechanistic parallel for TMS) Source: MDPI [Link]

-

Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. Source: ACS Publications [Link]

-

Neuroprotective role of trans-resveratrol in a murine model of familial Alzheimer's disease. Source: PubMed [Link]

-

3,4',5-Trimethoxy-trans-stilbene ameliorates hepatic insulin resistance and oxidative stress... through insulin and Nrf2 signaling pathways. (Demonstrates systemic Nrf2 activation) Source: RSC Advances [Link]

Sources

- 1. Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Neuroprotective Effects of a Combination of Dietary Trans-Resveratrol and Hesperidin Against Methylglyoxal-Induced Neurotoxicity in a Depressive Amnesia Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Resveratrol has an Overall Neuroprotective Role in Ischemic Stroke: A Meta-Analysis in Rodents [frontiersin.org]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of trans-3,5,4'-Trimethoxystilbene

For Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

trans-3,5,4'-Trimethoxystilbene (TMS), a methoxylated derivative of resveratrol, has garnered significant interest within the scientific community for its enhanced biological activities, particularly its potent anticancer properties.[1][2] This enhanced potency is intrinsically linked to its pharmacokinetic profile, which overcomes the limitations of its parent compound, resveratrol. Resveratrol, despite its promising in vitro bioactivities, exhibits poor oral bioavailability and is subject to rapid and extensive metabolism, which curtails its therapeutic potential.[3] The strategic methylation of the hydroxyl groups in the resveratrol structure to form TMS significantly alters its metabolic fate, leading to improved systemic exposure and a more favorable pharmacokinetic profile.[1] This technical guide provides a comprehensive analysis of the current understanding of the pharmacokinetics and metabolism of TMS, offering insights for researchers and professionals engaged in the development of stilbene-based therapeutics.

Introduction: The Rationale for Methoxylation

The therapeutic promise of resveratrol has been hampered by its pharmacokinetic challenges. Upon oral administration, resveratrol undergoes extensive first-pass metabolism, primarily through glucuronidation and sulfation of its hydroxyl groups, leading to the formation of metabolites with potentially altered or diminished biological activity.[3] This rapid metabolism results in low systemic bioavailability of the parent compound.

The methylation of resveratrol to form TMS is a strategic chemical modification designed to protect the vulnerable hydroxyl groups from these extensive phase II conjugation reactions. This structural alteration is hypothesized to enhance the lipophilicity of the molecule, potentially improving its absorption and metabolic stability, thereby leading to greater plasma exposure and a longer duration of action.[1] Indeed, studies on other methylated resveratrol analogs, such as pterostilbene, have demonstrated significantly higher bioavailability compared to resveratrol.[4]

Pharmacokinetic Profile of trans-3,5,4'-Trimethoxystilbene

In vivo studies, primarily in rat models, have provided valuable insights into the pharmacokinetic advantages of TMS over resveratrol. These studies consistently demonstrate that TMS exhibits superior pharmacokinetic characteristics, including increased plasma exposure, a longer elimination half-life, and lower systemic clearance.[1]

Absorption and Bioavailability

While specific oral bioavailability data for TMS is still emerging, studies on polymethoxystilbenes suggest that they can have "excellent or quite good oral bioavailability."[5] In a comparative study in rats, TMS demonstrated significantly greater plasma exposure compared to resveratrol, indicating enhanced absorption and/or reduced first-pass metabolism.[1]

Distribution

The increased lipophilicity of TMS is expected to influence its volume of distribution. While detailed tissue distribution studies for TMS are not yet widely available, it is plausible that its methoxylated structure facilitates greater penetration into tissues compared to the more hydrophilic resveratrol.

Key Pharmacokinetic Parameters

The following table summarizes the reported pharmacokinetic parameters for TMS in rats, in comparison to resveratrol, highlighting the significant improvements conferred by methylation.

| Parameter | trans-3,5,4'-Trimethoxystilbene (TMS) | Resveratrol | Reference |

| Plasma Exposure (AUC) | Greater than Resveratrol | - | [1] |

| Elimination Half-life (t½) | Longer than Resveratrol | - | [1] |

| Clearance (CL) | Lower than Resveratrol | - | [1] |

Note: Specific numerical values for all parameters are not consistently reported across all studies and may vary depending on the experimental conditions.

Metabolism of trans-3,5,4'-Trimethoxystilbene: A Tale of Two Phases

The metabolism of TMS is anticipated to proceed through a multi-step process involving both Phase I and Phase II enzymatic reactions. The presence of methoxy groups dictates a metabolic pathway that is distinct from that of resveratrol.

Phase I Metabolism: The Role of Cytochrome P450

The primary Phase I metabolic pathway for TMS is likely O-demethylation, catalyzed by cytochrome P450 (CYP450) enzymes. This process involves the removal of one or more methyl groups to expose hydroxyl groups, creating metabolites that can then be subjected to Phase II conjugation.

Figure 1: Proposed Phase I Metabolic Pathway of TMS.

While the specific CYP450 isozymes responsible for TMS demethylation have not been definitively identified, studies on other methoxylated stilbenes suggest the involvement of various CYP enzymes.

Phase II Metabolism: Conjugation of Metabolites

Following O-demethylation, the resulting hydroxylated metabolites of TMS are susceptible to Phase II conjugation reactions, primarily glucuronidation and sulfation. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively, and serve to increase the water solubility of the metabolites, facilitating their excretion.

Figure 2: Proposed Phase II Metabolic Pathway of TMS Metabolites.

The overall metabolic scheme suggests that while TMS itself is protected from direct conjugation, its metabolites are likely to follow a similar excretion pathway to that of resveratrol.

Experimental Methodologies for Pharmacokinetic and Metabolism Studies

The elucidation of the pharmacokinetic and metabolic profile of TMS relies on robust and validated experimental methodologies.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of TMS in a living organism.

Protocol:

-

Animal Model: Sprague-Dawley rats are a commonly used model.

-

Drug Administration: TMS is typically dissolved in a suitable vehicle (e.g., a solution containing hydroxypropyl-β-cyclodextrin to enhance solubility) and administered orally (gavage) or intravenously.

-

Blood Sampling: Blood samples are collected at predetermined time points post-administration via cannulation of a major blood vessel (e.g., jugular vein).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Sample Analysis: Plasma concentrations of TMS are quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection.

-

Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters (e.g., AUC, t½, CL) using non-compartmental analysis.

Figure 3: Workflow for In Vivo Pharmacokinetic Studies.

In Vitro Metabolism Studies using Liver Microsomes

Objective: To investigate the metabolic pathways of TMS and identify the enzymes involved.

Protocol:

-

Microsome Preparation: Liver microsomes are prepared from the livers of relevant species (e.g., human, rat) through differential centrifugation.[6]

-

Incubation: TMS is incubated with liver microsomes in the presence of necessary cofactors, such as NADPH for Phase I reactions and UDPGA for glucuronidation.[6]

-

Reaction Termination: The metabolic reaction is stopped at various time points by adding a quenching solvent (e.g., acetonitrile).

-

Metabolite Identification: The incubation mixture is analyzed by LC-MS/MS to identify and characterize the metabolites formed.

-

Enzyme Inhibition Studies: To identify the specific CYP450 isozymes involved, selective chemical inhibitors or recombinant human CYP enzymes can be used.

Figure 4: Workflow for In Vitro Metabolism Studies.

Conclusion and Future Directions

The available evidence strongly suggests that trans-3,5,4'-trimethoxystilbene possesses a superior pharmacokinetic profile compared to its parent compound, resveratrol. The methylation of the hydroxyl groups effectively shields the molecule from extensive first-pass metabolism, leading to enhanced plasma exposure and a longer half-life. The primary metabolic pathway for TMS likely involves an initial CYP450-mediated demethylation, followed by Phase II conjugation of the resulting hydroxylated metabolites.

Further research is warranted to:

-

Obtain definitive quantitative data on the oral bioavailability of TMS in various species, including humans.

-

Fully characterize the complete metabolic profile of TMS, including the identification and quantification of all major metabolites.

-

Identify the specific CYP450 and UGT isozymes responsible for the metabolism of TMS and its metabolites.

-

Investigate the potential for drug-drug interactions involving TMS and its metabolic pathways.

A thorough understanding of the pharmacokinetics and metabolism of TMS is crucial for its continued development as a promising therapeutic agent. The insights gained from such studies will be instrumental in designing effective dosing regimens and ensuring the safe and efficacious use of this potent resveratrol analog in future clinical applications.

References

-

Aldawsari, F. S., & Velázquez-Martínez, C. A. (2015). 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency. Investigational New Drugs, 33(3), 775–786. [Link]

-

Gu, Y., et al. (2020). Resveratrol Derivative, Trans-3, 5, 4'-Trimethoxystilbene, Prevents the Developing of Atherosclerotic Lesions and Attenuates Cholesterol Accumulation in Macrophage Foam Cells. Molecular Nutrition & Food Research, 64(5), e1901115. [Link]

-

Lin, H. S., et al. (2012). Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies. Molecules, 17(8), 9656–9668. [Link]

-

Walle, T. (2011). Metabolism and bioavailability of trans-resveratrol. Molecular Nutrition & Food Research, 55(Suppl. 1), S4–S11. [Link]

-

Tan, Y., et al. (2024). 3,4′,5-Trimethoxy-trans-stilbene ameliorates hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and Nrf2 signaling pathways. Food & Function, 15(5), 2369-2383. [Link]

-

Cheang, W. S., et al. (2019). 3,4′,5-Trimethoxy-trans-stilbene Alleviates Endothelial Dysfunction in Diabetic and Obese Mice via Activation of the AMPK/SIRT1/eNOS Pathway. Molecules, 24(15), 2795. [Link]

-

Kapetanovic, I. M., et al. (2011). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Cancer Chemotherapy and Pharmacology, 68(3), 593–601. [Link]

-

Kapetanovic, I. M., et al. (2011). Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats. Cancer Chemotherapy and Pharmacology, 68(3), 593–601. [Link]

-

Shankar, S., et al. (2023). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Drug Metabolism - Recent Advances and Future Perspectives. IntechOpen. [Link]

Sources

- 1. 3,4′,5-Trimethoxy- trans -stilbene ameliorates hepatic insulin resistance and oxidative stress in diabetic obese mice through insulin and Nrf2 signali ... - Food & Function (RSC Publishing) DOI:10.1039/D3FO04158A [pubs.rsc.org]

- 2. 3,4',5-trans-Trimethoxystilbene; a natural analogue of resveratrol with enhanced anticancer potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism and bioavailability of trans-resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics, oral bioavailability, and metabolic profile of resveratrol and its dimethylether analog, pterostilbene, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantification of the Resveratrol Analogs trans-2,3-Dimethoxy-stilbene and trans-3,4-Dimethoxystilbene in Rat Plasma: Application to Pre-Clinical Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Technical Whitepaper: Comparative Pharmacokinetics and Pharmacodynamics of Methylated Resveratrol Analogs

Focus: trans-Trismethoxy Resveratrol (TMS) vs. Pterostilbene (PTS)

Executive Summary

This technical guide analyzes the critical functional divergence between Pterostilbene (PTS) and trans-Trismethoxy Resveratrol (TMS) . While both are methylated analogs of Resveratrol (RES), they represent two distinct classes of therapeutic agents.[1][2] Pterostilbene (dimethylated) functions primarily as a highly bioavailable nutraceutical targeting transcription factors (Nrf2, SIRT1). In contrast, TMS (trimethylated) functions as a potent, "drug-like" antimitotic agent that targets structural proteins (tubulin). This guide delineates the "Methylation Switch"—how capping the final 4'-hydroxyl group alters metabolic fate and molecular targets.

Section 1: Structural & Physicochemical Divergence[3]

The core difference lies in the degree of methylation on the stilbene scaffold. This structural alteration dictates lipophilicity (LogP) and susceptibility to Phase II metabolism.

| Feature | Pterostilbene (PTS) | trans-Trismethoxy Resveratrol (TMS) |

| Chemical Name | 3,5-dimethoxy-4'-hydroxystilbene | 3,5,4'-trimethoxystilbene |

| Methylation Status | Dimethylated (Positions 3,[3] 5) | Trimethylated (Positions 3, 5, 4') |

| Reactive Moiety | 4'-Hydroxyl group (-OH) | None (All -OH capped) |

| Lipophilicity (LogP) | High (~3.5 - 4.0) | Very High (>4.5) |

| Primary Classification | Antioxidant / Signaling Modulator | Anti-mitotic / Cytotoxic Agent |

The "4'-OH Vulnerability": The presence of the 4'-OH group in PTS allows it to retain hydrogen-donating antioxidant capacity and serve as a substrate for conjugation enzymes. TMS, lacking this group, loses direct radical scavenging ability but gains extreme metabolic stability and a new affinity for the colchicine-binding site on tubulin.

Section 2: Pharmacokinetic (PK) Profiles

2.1 Metabolic Stability and "Shielding"

The most significant PK difference is resistance to Glucuronidation.

-

PTS: While more stable than Resveratrol, PTS is still rapidly metabolized at the 4'-OH position by UDP-glucuronosyltransferases (specifically UGT1A1 and UGT1A3) in the liver.

-

TMS: Exhibits "Metabolic Shielding." The methylation of the 4'-OH blocks the primary site of glucuronidation and sulfation. Consequently, TMS exhibits a significantly longer half-life (

) and higher plasma exposure (

2.2 Visualization: The Phase II Conjugation Blockade

The following diagram illustrates the metabolic fate of both compounds.

Figure 1: The metabolic blockade. TMS evades UGT conjugation due to the methylation of the 4'-hydroxyl group, whereas PTS remains a substrate.

Section 3: Pharmacodynamic (PD) Mechanisms

3.1 The Mechanism Divergence

-

PTS (Signaling Modulation): Acts similarly to Resveratrol but with higher potency.[4] It activates Nrf2 (antioxidant response), inhibits NF-κB (inflammation), and activates SIRT1 . It induces apoptosis in cancer cells primarily through mitochondrial depolarization and oxidative stress.

-

TMS (Structural Disruption): Acts as a Microtubule Destabilizing Agent (MDA) . TMS binds to the colchicine-binding site of β-tubulin. This prevents microtubule polymerization, leading to cell cycle arrest at the G2/M phase .[5]

-

Potency: TMS is frequently reported as 10-100x more cytotoxic (lower IC50) than PTS in aggressive cancer lines (e.g., Caco-2, HepG2) due to this direct antimitotic mechanism.

-

3.2 Visualization: Signaling vs. Structural Targets

Figure 2: Pharmacodynamic bifurcation. PTS favors transcription factor modulation (Nrf2), while TMS acts as a structural inhibitor of tubulin.

Section 4: Experimental Protocols (Self-Validating Systems)

To empirically verify the differences described above, the following protocols utilize specific controls to ensure data integrity.

Protocol A: Differential Metabolic Stability Assay (Microsomal)

Objective: Quantify the "metabolic shielding" of TMS vs. PTS.

-

Preparation: Thaw Human Liver Microsomes (HLM) (20 mg/mL).

-

Reaction Mix: Prepare 100 µL reaction volumes in phosphate buffer (pH 7.4).

-

Substrate: 1 µM PTS or TMS.

-

Enzyme: 0.5 mg/mL HLM.

-

Control A (Negative): No cofactor (NADPH/UDPGA).

-

Control B (Positive): Testosterone (for CYP) or Propofol (for UGT).

-

-

Initiation:

-

Add UDPGA (2 mM) cofactor. Note: UDPGA is specific for Glucuronidation. If testing oxidative metabolism, add NADPH.

-

Incubate at 37°C.

-

-

Sampling: Quench aliquots at 0, 15, 30, and 60 mins using ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge (10,000g, 10 min) and analyze supernatant via LC-MS/MS.

-

Validation Logic:

-

PTS: Should show rapid depletion and appearance of PTS-4'-glucuronide peak (M+176).

-

TMS: Should show <5% depletion over 60 mins (High Stability) and zero glucuronide formation.

-

Protocol B: Tubulin Polymerization Inhibition Assay

Objective: Confirm TMS mechanism of action (G2/M arrest source).

-

Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM Buffer.

-

Setup: Use a 96-well plate pre-warmed to 37°C.

-

Treatment:

-

Well 1: Vehicle Control (DMSO).

-

Well 2: Colchicine (5 µM) (Positive Control for inhibition).

-

Well 3: Paclitaxel (5 µM) (Positive Control for stabilization/enhancement).

-

Well 4: PTS (10 µM) .

-

Well 5: TMS (10 µM) .

-

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic spectrophotometer.

-

Validation Logic:

-

Paclitaxel: Rapid increase in OD340 (hyper-polymerization).

-

Colchicine: Flat line (no polymerization).

-

TMS: Should mimic Colchicine (Flat line or significantly reduced slope).

-

PTS: Should resemble Vehicle Control (normal polymerization curve), proving it does not target tubulin directly.

-

Section 5: Therapeutic Implications[2]

For drug development professionals, the choice between these analogs depends on the indication:

-

Oncology (Solid Tumors): TMS is the superior candidate. Its ability to bypass P-glycoprotein efflux pumps (due to high lipophilicity) and arrest cells in G2/M makes it effective against multidrug-resistant (MDR) phenotypes where PTS might fail.

-

Chemoprevention / Chronic Conditions: PTS is preferred. Its safety profile is better established, and its activation of Nrf2 provides long-term cytoprotection against oxidative stress without the systemic toxicity associated with tubulin inhibitors.

-

Formulation: TMS requires lipid-based delivery systems (liposomes, micelles) due to extreme hydrophobicity (LogP > 4.5) to prevent precipitation in biological fluids.

References

-

Pharmacokinetics & Metabolism

-

Cytotoxicity & Mechanism (TMS)

- Belleri, M., et al. (2005). "Inhibition of angiogenesis by the resveratrol derivative 3,4,5-trimethoxystilbene." Molecular Pharmacology.

-

Tubulin Binding (TMS vs PTS)

- Pan, M. H., et al. (2007). "Molecular mechanisms for chemoprevention of colorectal cancer by natural dietary compounds." Molecular Nutrition & Food Research.

-

Glucuronidation Differences

-

Dellinger, R. W., et al. (2014). "Differences in the glucuronidation of resveratrol and pterostilbene: altered enzyme specificity and potential gender differences."[7] Drug Metabolism and Pharmacokinetics.

-

-

General Comparative Review

Sources

- 1. lauruslabs.com [lauruslabs.com]

- 2. Biological actions and molecular effects of resveratrol, pterostilbene, and 3′-hydroxypterostilbene - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Pterostilbene in the treatment of inflammatory and oncological diseases [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Pterostilbene in the treatment of inflammatory and oncological diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differences in the Glucuronidation of Resveratrol and Pterostilbene: Altered Enzyme Specificity and Potential Gender Differences - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dietary Polyphenols, Resveratrol and Pterostilbene Exhibit Antitumor Activity on an HPV E6-Positive Cervical Cancer Model: An in vitro and in vivo Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Toxicological Evaluation of Piceatannol, Pterostilbene, and ε-Viniferin for Their Potential Use in the Food Industry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources and Isolation of trans-3,5,4'-Trimethoxy-stilbene

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Introduction: The Rising Interest in trans-3,5,4'-Trimethoxy-stilbene

trans-3,5,4'-Trimethoxy-stilbene (TMS), a methoxylated analog of the well-studied phytoalexin resveratrol, is emerging as a compound of significant interest in the scientific community. Its structural modifications, specifically the methylation of the hydroxyl groups, confer enhanced metabolic stability and bioavailability compared to its parent compound[1][2]. These advantageous pharmacokinetic properties have positioned TMS as a promising candidate for various therapeutic applications, with research exploring its potential in several areas[1][2]. As a naturally occurring stilbenoid, understanding its botanical origins and the methodologies for its efficient extraction and purification are paramount for advancing research and development efforts.

This technical guide provides a comprehensive overview of the known natural sources of trans-3,5,4'-trimethoxy-stilbene and delineates a robust, field-proven protocol for its isolation and purification. The methodologies described herein are synthesized from established principles of phytochemistry and are designed to be a self-validating system for obtaining high-purity TMS for research and drug development purposes.

Natural Sources of trans-3,5,4'-Trimethoxy-stilbene

While resveratrol is found in numerous dietary sources, its methoxylated derivative, TMS, is less common. The first documented isolation of trans-3,5,4'-trimethoxy-stilbene was from the bark of Virola cuspidata, a plant used in the preparation of hallucinogenic snuffs by indigenous South American communities. Since then, TMS has been identified in a select number of plant families, often co-occurring with other stilbenoids. The primary known natural sources are summarized in the table below.

| Plant Family | Genus/Species | Plant Part |

| Myristicaceae | Virola cuspidata | Bark |

| Cyperaceae | Scirpus holoschoenus | Tubers |

| Cyperaceae | Carex species | Roots |

| Orchidaceae | Various orchid species | - |

| Combretaceae | Anogeissus acuminata | - |

| Fabaceae | Pterocarpus marsupium | Heartwood |

| Polygonaceae | Rheum rhaponticum | Roots |

It is important to note that while these plants are known to contain TMS, the concentration of the compound can vary significantly based on geographical location, environmental stressors, and the specific cultivar. Therefore, analytical screening of plant material prior to large-scale extraction is a critical first step.

Isolation and Purification of trans-3,5,4'-Trimethoxy-stilbene: A Generalized Protocol

The following protocol is a comprehensive, generalized methodology for the isolation and purification of trans-3,5,4'-trimethoxy-stilbene from a given plant source. This protocol is based on established techniques for the separation of methoxylated stilbenes and can be adapted based on the specific characteristics of the starting material.

Experimental Workflow Diagram

Caption: A generalized workflow for the isolation of trans-Trismethoxy Resveratrol.

Step-by-Step Methodology

Part 1: Extraction

The initial step involves the extraction of small molecules, including TMS, from the solid plant matrix. The choice of solvent is critical and is dictated by the polarity of the target compound. As TMS is a relatively non-polar, methoxylated compound, a solvent system with moderate to low polarity is most effective.

-

Preparation of Plant Material: Air-dry the collected plant material (e.g., bark, roots, or tubers) in a well-ventilated area, protected from direct sunlight to prevent photochemical degradation of stilbenoids. Once thoroughly dried, grind the material into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent penetration.

-

Solvent Selection Rationale: A mixture of a polar solvent like methanol (MeOH) and a less polar solvent like dichloromethane (DCM) or petroleum ether is often employed for the exhaustive extraction of stilbenes. Methanol efficiently extracts a broad range of phenolic compounds, while the less polar co-solvent aids in the solubilization of the methoxylated, more lipophilic TMS.

-

Extraction Procedure:

-

Macerate the powdered plant material in a suitable solvent system. A common starting point is a 1:1 mixture of methanol and dichloromethane. Use a solid-to-solvent ratio of approximately 1:10 (w/v).

-

Stir the mixture at room temperature for 24-48 hours. The extended extraction time ensures maximum diffusion of the target compounds from the plant cells into the solvent.

-

Filter the mixture through a sintered glass funnel or several layers of cheesecloth to remove the solid plant debris.

-

Repeat the extraction process on the plant residue two more times with fresh solvent to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Concentration: Concentrate the combined filtrates under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C. This yields a crude extract.

Part 2: Purification by Column Chromatography

Silica gel column chromatography is a robust and scalable technique for the separation of compounds from a crude extract based on their polarity.

-

Preparation of the Column:

-

Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent, such as hexane.

-

Carefully pack a glass chromatography column with the slurry, ensuring no air bubbles are trapped within the stationary phase.

-

Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

-

-

Sample Loading:

-

Adsorb the crude extract onto a small amount of silica gel by dissolving the extract in a minimal amount of the extraction solvent, adding the silica gel, and then evaporating the solvent. This "dry loading" technique typically results in better separation.

-

Carefully add the silica gel with the adsorbed extract to the top of the prepared column.

-

-

Elution:

-

Begin elution with a non-polar solvent, such as 100% hexane.

-

Gradually increase the polarity of the mobile phase by adding a more polar solvent, such as ethyl acetate (EtOAc), in a stepwise or gradient manner. A typical gradient could be:

-

Hexane (100%)

-

Hexane:EtOAc (98:2)

-

Hexane:EtOAc (95:5)

-

Hexane:EtOAc (90:10)

-

And so on, increasing the proportion of ethyl acetate.

-

-

The rationale for this gradient is that non-polar compounds will elute first, while more polar compounds will have a stronger affinity for the silica gel and will require a more polar mobile phase to elute. TMS, being of intermediate polarity, is expected to elute in the mid-range of this gradient.

-

-

Fraction Collection and Analysis:

-

Collect the eluate in a series of fractions.

-

Monitor the separation by thin-layer chromatography (TLC) using a similar solvent system. Spot a small amount from each fraction onto a TLC plate and visualize the spots under UV light (254 nm and 365 nm).

-

Combine the fractions that contain the compound with the same retention factor (Rf) corresponding to a pure TMS standard, if available.

-

Part 3: Crystallization

Crystallization is the final step to obtain high-purity TMS.

-

Solvent Selection: The choice of solvent for crystallization is critical. An ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixture of solvents, such as methanol and water or ethyl acetate and hexane, can be effective.

-

Procedure:

-

Dissolve the combined, concentrated fractions containing TMS in a minimal amount of a hot solvent (e.g., methanol).

-

Slowly add a "non-solvent" (e.g., water) dropwise until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate crystal formation.

-

Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to yield high-purity trans-3,5,4'-trimethoxy-stilbene.

-

Analytical Characterization of trans-3,5,4'-Trimethoxy-stilbene

Accurate identification and characterization of the isolated compound are essential. The following spectroscopic techniques are standard for the structural elucidation of TMS.

UV-Visible (UV-Vis) Spectroscopy

trans-Stilbenes exhibit characteristic UV absorption spectra due to their conjugated system. The UV spectrum of TMS in a suitable solvent (e.g., methanol or ethanol) will show absorption maxima that can be used for preliminary identification and quantification.

| λmax (nm) |

| ~218 |

| ~306 |

| ~319 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous structural determination of organic molecules. The following are the reported NMR data for trans-3,5,4'-trimethoxy-stilbene.

¹H NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.45 | d | 2H | H-2', H-6' |

| 6.99 | d | 1H | H-α |

| 6.91 | d | 1H | H-β |

| 6.89 | d | 2H | H-3', H-5' |

| 6.66 | d | 2H | H-2, H-6 |

| 6.38 | t | 1H | H-4 |

| 3.84 | s | 6H | 3,5-OCH₃ |

| 3.82 | s | 3H | 4'-OCH₃ |

¹³C NMR (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 160.9 | C-3, C-5 |

| 159.2 | C-4' |

| 139.8 | C-1 |

| 130.0 | C-1' |

| 128.9 | C-α or C-β |

| 128.8 | C-α or C-β |

| 127.7 | C-2', C-6' |

| 114.1 | C-3', C-5' |

| 104.3 | C-2, C-6 |

| 99.6 | C-4 |

| 55.4 | 3,5-OCH₃ |

| 55.3 | 4'-OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For trans-3,5,4'-trimethoxy-stilbene (C₁₇H₁₈O₃), the expected molecular ion peak [M]⁺ in electron ionization (EI) mass spectrometry would be at m/z 270. In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 271.

Conclusion

The isolation of trans-3,5,4'-trimethoxy-stilbene from natural sources presents a viable alternative to synthetic routes for obtaining this promising bioactive compound. The generalized protocol detailed in this guide provides a robust framework for researchers and drug development professionals to extract and purify TMS from various plant matrices. The key to a successful isolation lies in the systematic application of extraction and chromatographic principles, coupled with diligent analytical monitoring. As research into the therapeutic potential of TMS continues to expand, the development of optimized and scalable isolation strategies from its natural sources will be of increasing importance.

References

-